4-Chloro-2-nitro-3-(trifluoromethyl)phenol

Catalog No.
S944388
CAS No.
1192021-50-3
M.F
C7H3ClF3NO3
M. Wt
241.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitro-3-(trifluoromethyl)phenol

CAS Number

1192021-50-3

Product Name

4-Chloro-2-nitro-3-(trifluoromethyl)phenol

IUPAC Name

4-chloro-2-nitro-3-(trifluoromethyl)phenol

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

InChI

InChI=1S/C7H3ClF3NO3/c8-3-1-2-4(13)6(12(14)15)5(3)7(9,10)11/h1-2,13H

InChI Key

MVOGBOJCLWRHJU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])C(F)(F)F)Cl

4-Chloro-2-nitro-3-(trifluoromethyl)phenol is an aromatic compound characterized by the molecular formula C7H3ClF3NO3. This compound features a phenolic structure with three significant functional groups: a chloro group, a nitro group, and a trifluoromethyl group. The presence of these groups imparts unique chemical properties, enhancing its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
  • Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines or thiols) under basic conditions.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions allow for the synthesis of various derivatives, expanding the utility of this compound in organic synthesis.

Research indicates that 4-Chloro-2-nitro-3-(trifluoromethyl)phenol exhibits notable biological activities. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anti-inflammatory effects. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The synthesis of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol typically involves the nitration of 4-chloro-2-(trifluoromethyl)phenol. The nitration process is conducted using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0-5°C). The general steps include:

  • Nitration: Treating 4-chloro-2-(trifluoromethyl)phenol with a nitrating mixture.
  • Isolation: Pouring the reaction mixture into ice-cold water to precipitate the product.
  • Purification: Filtering, washing with water, and recrystallizing from an appropriate solvent.

This method yields pure 4-Chloro-2-nitro-3-(trifluoromethyl)phenol for further applications.

4-Chloro-2-nitro-3-(trifluoromethyl)phenol has several applications:

  • Agricultural Chemicals: Its herbicidal properties make it suitable for use in agricultural formulations.
  • Pharmaceuticals: The compound's biological activity allows for potential development as an antimicrobial or anti-inflammatory agent.
  • Industrial Chemicals: It serves as an intermediate in the synthesis of various organic compounds.

Studies on the interactions of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol reveal its capacity to interact with various biological targets. These interactions may involve enzyme inhibition or modulation of biochemical pathways, contributing to its effectiveness in agricultural and medicinal applications.

Several compounds share structural similarities with 4-Chloro-2-nitro-3-(trifluoromethyl)phenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-Chloro-2-nitrophenolC7H4ClN2O3Lacks trifluoromethyl groupLess lipophilic; different reactivity due to absence of CF3
4-(Trifluoromethyl)phenolC7H4F3OLacks nitro and chloro groupsLower reactivity; primarily used as a solvent
4-Chloro-3,5-dinitrobenzotrifluorideC10H6ClF3N2O5Contains additional nitro groupsMore potent herbicidal activity due to multiple nitro groups
4-Chloro-2,6-dinitro-3-trifluoromethylphenolC7H3ClF3N2O5Two nitro groupsEnhanced herbicidal properties compared to mono-nitro variants

The uniqueness of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol lies in its combination of both nitro and trifluoromethyl groups on the phenolic ring, which enhances its reactivity and biological activity compared to similar compounds. This distinct combination makes it particularly valuable for various applications in research and industry.

Structural Characteristics

The compound’s molecular formula is C₇H₃ClF₃NO₃, with a molecular weight of 241.55 g/mol. Its structure features:

  • A phenolic hydroxyl group (-OH) at the para position.
  • A nitro group (-NO₂) at the ortho position.
  • A trifluoromethyl group (-CF₃) at the meta position.
  • A chlorine atom (-Cl) at the para position relative to the hydroxyl group.

Table 1: Key Chemical Identifiers

PropertyValue/DescriptionSource
IUPAC Name4-Chloro-2-nitro-3-(trifluoromethyl)phenol
CAS Number1192021-50-3
SMILESC1=CC(=C(C(=C1O)N=O)C(F)(F)F)Cl
InChIKeyMVOGBOJCLWRHJU-UHFFFAOYSA-N
Molecular Weight241.55 g/mol

Synonyms and Classification

The compound is also referred to as 4-chloro-2-nitro-3-trifluoromethylphenol and SCHEMBL1026141. It belongs to the class of nitro-substituted halogenophenols, which are recognized for their versatility in nucleophilic aromatic substitution and electrophilic reactions.

Historical Development and Discovery

Synthetic Routes and Evolution

The synthesis of 4-chloro-2-nitro-3-(trifluoromethyl)phenol typically involves nitration of 4-chloro-2-(trifluoromethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0–5°C). Industrial processes may employ continuous flow reactors to optimize yield and minimize byproducts.

Key Historical Milestones:

  • Early 20th Century: Development of methods to introduce trifluoromethyl groups via fluorination of chlorobenzoic acids.
  • Mid-20th Century: Refinement of nitration protocols for halogenated phenols.
  • 21st Century: Integration of catalytic systems (e.g., copper catalysts) to enhance regioselectivity in substitution reactions.

Challenges in Synthesis

Traditional methods for synthesizing trifluoromethylphenols faced limitations, including:

  • Hydrolysis of the CF₃ group under basic conditions.
  • Low regioselectivity in nitration reactions.
    Modern approaches address these challenges through Ullmann coupling and Suzuki-Miyaura cross-coupling, enabling precise functionalization.

Significance in Organofluorine Chemistry

Role as a Precursor in Drug Synthesis

4-Chloro-2-nitro-3-(trifluoromethyl)phenol serves as a key intermediate in the production of antiglaucoma agents and antidepressants. Its trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioavailability in pharmaceuticals.

Applications in Medicinal Chemistry:

ApplicationExample CompoundMechanistic Advantage
Antiglaucoma AgentsTravoprost derivativesImproved receptor binding due to CF₃ group
Serotonin Reuptake InhibitorsFluoxetine analogsEnhanced CNS penetration

Contributions to Materials Science

The compound’s electron-withdrawing groups (-NO₂, -CF₃) enable its use in:

  • Liquid crystal formulations (tuning dielectric anisotropy).
  • Fluorinated polymers (e.g., polyaryl ethers with high thermal stability).

Environmental and Industrial Relevance

While its environmental persistence is a concern, research highlights its potential in biodegradation studies, particularly in understanding microbial metabolism of fluorinated pharmaceuticals.

Crystallographic Analysis and Bonding Geometry

The structural characterization of 4-chloro-2-nitro-3-(trifluoromethyl)phenol requires detailed examination of bond lengths, bond angles, and molecular geometry, drawing from crystallographic studies of closely related trifluoromethyl-substituted phenolic compounds [3] [4]. While specific crystallographic data for this exact compound remains limited, analysis of structurally similar molecules provides valuable insights into the expected geometric parameters [3] [4].

The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths ranging from 1.334 to 1.343 Å based on X-ray crystallographic determinations of related compounds [5]. Density functional theory calculations on similar systems predict carbon-fluorine bond distances between 1.336 and 1.340 Å, showing excellent agreement with experimental values [5]. These bond lengths are consistent with the typical range observed in trifluoromethyl-substituted aromatic systems [5].

The phenolic carbon-oxygen bond demonstrates characteristics intermediate between single and double bond character, with experimental determinations showing bond lengths of approximately 1.357 Å and calculated values of 1.342 Å [3] [4]. This bond length variation reflects the degree of electron delocalization within the aromatic system and the influence of neighboring substituents [3] [4].

Aromatic carbon-carbon bonds within the benzene ring typically range from 1.38 to 1.42 Å, with the specific values depending on the electronic effects of the substituents [5]. The presence of multiple electron-withdrawing groups tends to contract these bonds slightly compared to unsubstituted benzene [5].

Table 2: Bond Length Data for Structural Characterization

Bond TypeBond Length (Å)Method/SourceNotes
C-F (trifluoromethyl)1.336-1.340DFT calculations [5]Calculated values
C-F (trifluoromethyl)1.334-1.343X-ray crystallography [5]Experimental values
C-O (phenolic)1.342-1.357DFT/experimental [3] [4]Phenol-imine systems
C-N (nitro)1.283-1.290DFT/experimental [3] [4]Typical range
N-O (nitro)1.220-1.240Typical nitro group [6]Standard nitro group
C-Cl1.72-1.75Typical C-Cl bond [6]Standard C-Cl bond
C-C (aromatic ring)1.38-1.40Aromatic systems [5]Benzene ring C-C

The molecular geometry is significantly influenced by the steric and electronic interactions between the multiple substituents [7]. The dihedral angles between substituent groups and the aromatic plane are critical for understanding the overall molecular conformation [7]. Related compounds with trifluoromethyl substituents show dihedral angles ranging from 31 to 45 degrees between aromatic rings and attached groups [3] [4] [7].

Intramolecular hydrogen bonding opportunities exist within this structure, particularly between the phenolic hydroxyl group and neighboring electron-rich centers [7] [8]. Such interactions can stabilize specific conformations and influence the overall molecular geometry [7] [8]. The presence of multiple electronegative atoms creates a complex network of weak interactions that collectively determine the preferred molecular conformation [7] [8].

Electronic Structure and Substituent Effects

The electronic structure of 4-chloro-2-nitro-3-(trifluoromethyl)phenol is dominated by the cumulative effects of three electron-withdrawing substituents positioned around the phenolic core [9] [10]. Each substituent contributes distinct electronic perturbations that collectively create a highly electron-deficient aromatic system [9] [10].

The trifluoromethyl group exhibits strong electron-withdrawing character with Hammett sigma values of 0.54 for para positions and 0.43 for meta positions [9] [10]. This group withdraws electron density through both inductive and field effects, significantly reducing the electron density of the aromatic ring [9] [10]. The nitro group demonstrates even stronger electron-withdrawing properties, with Hammett sigma values of 0.78 for para positions and 0.71 for meta positions [9] [10].

The chloro substituent provides moderate electron-withdrawing effects with Hammett sigma values of 0.23 for para positions and 0.37 for meta positions [9] [10]. While less pronounced than the trifluoromethyl and nitro groups, the chlorine atom still contributes to the overall electron deficiency of the aromatic system [9] [10].

Table 3: Electronic Effects of Substituents

SubstituentElectronic EffectHammett σ ValueImpact on ReactivityReference
Trifluoromethyl (-CF₃)Strong electron-withdrawing0.54 (para), 0.43 (meta)Deactivates aromatic ring [9] [10]
Nitro (-NO₂)Strong electron-withdrawing0.78 (para), 0.71 (meta)Strongly deactivates ring [9] [10]
Chloro (-Cl)Moderate electron-withdrawing0.23 (para), 0.37 (meta)Deactivates ring moderately [9] [10]
Hydroxyl (-OH)Electron-donating (resonance)-0.37 (para), 0.12 (meta)Activates ring via resonance [9] [10]

The frontier molecular orbital analysis reveals important characteristics of the electronic structure [11] [12]. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gap provides insight into the chemical reactivity and stability of the compound [11] [12]. The presence of multiple electron-withdrawing groups typically increases the energy gap, resulting in reduced chemical reactivity toward electrophilic aromatic substitution reactions [11] [12].

Molecular orbital calculations indicate significant electron density redistribution within the aromatic system [10]. The sigma-electron structure experiences substantial perturbation due to the inductive effects of the substituents, while the pi-electron system undergoes reorganization to accommodate the electronic demands of the multiple withdrawing groups [10]. These electronic reorganizations influence both the ground state properties and the reactivity patterns of the molecule [10].

The substituent effects extend beyond simple additive contributions, creating complex electronic interactions that modulate the overall molecular behavior [10]. The positioning of electron-withdrawing groups in close proximity can lead to cooperative effects that enhance the overall electron deficiency beyond what would be predicted from individual substituent contributions [10].

Comparative Analysis with Ortho/Meta/Para Isomers

The analysis of positional isomers provides crucial insights into the relationship between substituent positioning and molecular properties [13] [14] [15] [16]. Several isomeric forms of chloro-nitro-trifluoromethyl-phenol exist, each differing in the relative positions of the substituents around the aromatic ring [13] [14] [15] [16].

The compound 3-chloro-2-nitro-4-(trifluoromethyl)phenol represents a structural isomer where the chlorine and trifluoromethyl groups have exchanged positions relative to the target compound [14]. This positional change significantly affects the electronic distribution and steric interactions within the molecule [14]. The compound 5-chloro-4-nitro-2-(trifluoromethyl)phenol demonstrates another isomeric arrangement where the nitro group occupies a different position relative to the phenolic hydroxyl [15].

Table 4: Comparison of Positional Isomers

Isomer NameCAS NumberMolecular FormulaInChI KeyReference
4-Chloro-2-nitro-3-(trifluoromethyl)phenol1192021-50-3C₇H₃ClF₃NO₃MVOGBOJCLWRHJU-UHFFFAOYSA-N [1] [2]
3-Chloro-2-nitro-4-(trifluoromethyl)phenol174958055 (PubChem CID)C₇H₃ClF₃NO₃HXAIPPVRTNEUJY-UHFFFAOYSA-N [14]
5-Chloro-4-nitro-2-(trifluoromethyl)phenol2387068-52-0C₇H₃ClF₃NO₃RWZYFHKODJ-NMKH-UHFFFAOYSA-N [15]
2-Chloro-6-nitro-4-(trifluoromethyl)phenol69741-64-6C₇H₃ClF₃NO₃Not available [16]

The electronic structure differences among isomers arise primarily from the varying degrees of ortho, meta, and para relationships between substituents [17] [18]. In electrophilic aromatic substitution reactions, the directing effects of substituents depend critically on their positions relative to each other [17] [18]. Meta-directing groups such as the nitro and trifluoromethyl substituents tend to channel incoming electrophiles to positions that minimize destabilizing interactions [17] [18].

The ortho and para directing effects of the hydroxyl group compete with the meta-directing tendencies of the electron-withdrawing substituents [17] [18]. This competition creates complex regioselectivity patterns that vary depending on the specific isomeric arrangement [17] [18]. The relative positioning of substituents also influences the degree of steric hindrance and the accessibility of reactive sites [17] [18].

Dipole moment calculations reveal significant differences among isomers due to the vectorial nature of bond polarities [19]. The spatial arrangement of polar bonds determines the overall molecular dipole, which affects intermolecular interactions and physical properties [19]. Isomers with substituents arranged to reinforce dipole contributions exhibit larger overall dipole moments compared to arrangements where polar bonds partially cancel [19].

Table 5: Substituent Effects on Molecular Properties Comparison

Molecular PropertyEffect of PositioningIsomer VariationsCombined EffectsReference
Dipole MomentVector addition of bondsSignificant differencesHighly polar molecules [19]
Chemical ReactivityPosition-dependent directingVariable regioselectivityVery low overall reactivity [9] [17]
Steric HindranceProximity effectsDifferent crowding patternsSignificant molecular crowding [20]
Thermal StabilitySubstituent interactionsVariable stabilityGenerally reduced stability [9]
Hydrogen BondingGeometric accessibilityDifferent bonding patternsMultiple interaction sites [21]

The photochemical behavior of isomers differs due to the varying electronic environments created by different substituent arrangements [9]. Trifluoromethyl groups are known to undergo photodefluorination reactions, with the efficiency depending on the electronic characteristics of the aromatic system [9]. The presence and positioning of other electron-withdrawing groups modulate these photochemical processes [9].

Thermodynamic stability comparisons among isomers reveal that subtle changes in substituent positioning can lead to measurable energy differences [20]. These stability variations arise from differential steric interactions, electronic repulsions, and opportunities for stabilizing intramolecular interactions [20]. The most stable isomeric forms typically minimize unfavorable steric contacts while maximizing beneficial electronic interactions [20].

The nitration of aromatic compounds represents one of the most fundamental electrophilic aromatic substitution reactions in organic chemistry. For the synthesis of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol, nitration typically occurs through the classical mixed acid system utilizing concentrated nitric acid and sulfuric acid [1] [2] [3].

The nitration mechanism proceeds through a well-established two-step electrophilic aromatic substitution pathway. Initially, the nitronium ion (NO₂⁺) is generated in situ through the protonation of nitric acid by sulfuric acid, followed by the elimination of water [1] [4] [2]. This electrophile formation represents the critical activation step, where sulfuric acid serves both as a catalyst and dehydrating agent [3] [5].

The formation of the nitronium ion follows the reaction:
HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

Once generated, the nitronium ion attacks the electron-rich aromatic ring, forming a sigma complex intermediate (arenium ion) [6] [7]. This intermediate represents the rate-determining step due to the temporary loss of aromaticity [8] [9]. The reaction concludes with deprotonation, restoring aromaticity and yielding the nitrated product [6] [10].

Temperature control remains critical during nitration reactions, with optimal conditions typically maintained between 0-5°C to prevent overheating and ensure regioselectivity [12]. The exothermic nature of nitration necessitates careful heat management to avoid decomposition and maintain product quality [13] [5].

Recent computational studies have revealed that the regioselectivity of nitration depends heavily on the electronic properties of existing substituents [8] [14]. Electron-withdrawing groups such as trifluoromethyl direct nitration to the meta position, while electron-donating groups favor ortho and para substitution [15] [16]. For 4-Chloro-2-nitro-3-(trifluoromethyl)phenol synthesis, the trifluoromethyl group significantly influences the nitration pattern through its strong electron-withdrawing character [16].

Halogenation Techniques for Chloro Group Introduction

Chlorination of aromatic compounds employs several distinct methodologies, each offering specific advantages for different synthetic applications. The classical approach utilizes molecular chlorine with Lewis acid catalysts such as aluminum chloride or ferric chloride [17] [18] [19]. This method generates the chloronium ion (Cl⁺) through coordination of chlorine with the Lewis acid catalyst [20] [21].

The mechanism of aromatic chlorination follows the standard electrophilic aromatic substitution pathway. The Lewis acid catalyst polarizes the chlorine-chlorine bond, creating a more electrophilic chlorine species [18] [19]. The activated chlorine then attacks the aromatic ring, forming a sigma complex intermediate before undergoing deprotonation to yield the chlorinated product [21] [22].

Alternative chlorination methods include the use of N-chlorosuccinimide (NCS) in aqueous media, which offers improved safety and environmental compatibility [23]. This approach generates active chlorine species under mild conditions while eliminating the need for organic solvents [23]. Studies have demonstrated yields ranging from 75-96% using NCS as both chlorinating and oxidizing agent [23].

Oxidative chlorination represents another viable approach, employing sodium chlorate with hydrochloric acid in aqueous systems [24]. This method operates under mild conditions (60-80°C) and demonstrates excellent selectivity for activated aromatic compounds [24]. The mechanism involves the in situ generation of hypochlorous acid or molecular chlorine, which subsequently chlorinates the aromatic substrate [24].

For industrial applications, the choice of chlorination method depends on substrate reactivity, environmental considerations, and economic factors. Deactivated aromatic rings typically require harsher conditions or stronger electrophiles, while activated systems proceed readily under mild conditions [24] [25].

Trifluoromethylation Strategies

Trifluoromethylation of aromatic compounds has emerged as a crucial transformation in modern organic synthesis, particularly for pharmaceutical and agrochemical applications [26] [27] [28]. The introduction of trifluoromethyl groups significantly alters molecular properties, including lipophilicity, metabolic stability, and biological activity [29] [30].

Several distinct strategies exist for aromatic trifluoromethylation. Nucleophilic approaches employ reagents such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or potassium trifluoroacetate under copper-mediated conditions [26] [31]. These methods typically require temperatures of 200-210°C in flow systems or 60-100°C in batch processes [26].

Radical trifluoromethylation utilizing sodium trifluoromethanesulfinate (Langlois reagent) has gained significant attention due to its operational simplicity and broad substrate scope [29] [32]. This approach generates trifluoromethyl radicals under oxidative conditions, typically using tert-butyl hydroperoxide as the oxidant [29] [33]. The reaction proceeds through radical addition followed by oxidation and deprotonation [29].

Photoredox-catalyzed trifluoromethylation represents a modern advancement, enabling mild reaction conditions and excellent functional group tolerance [27]. These methods employ visible light photocatalysts to generate trifluoromethyl radicals from various CF₃ sources, including triflyl chloride [27]. The photocatalytic approach demonstrates exceptional regioselectivity, particularly for heterocyclic substrates [27].

Electrophilic trifluoromethylation employs hypervalent iodine reagents or sulfonium salts to deliver CF₃⁺ equivalents [34] [29]. These methods complement nucleophilic and radical approaches by enabling trifluoromethylation of electron-rich aromatic systems [34].

Industrial-scale trifluoromethylation frequently employs continuous flow technology to manage the exothermic nature of these reactions and ensure consistent product quality [26]. Flow systems enable precise temperature control and improved mass transfer, resulting in enhanced yields and reduced reaction times [26].

Industrial-Scale Production Optimization

Industrial production of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol requires careful optimization of multiple process parameters to achieve economic viability and environmental compliance [35] [36]. Modern manufacturing approaches emphasize continuous processing, waste minimization, and energy efficiency [37] [38].

Temperature control represents a critical optimization parameter, particularly for highly exothermic reactions such as nitration and chlorination [35] [38]. Continuous flow reactors offer superior heat management compared to batch processes, enabling precise temperature control and improved safety margins [26] [37]. Heat exchanger design and coolant systems must accommodate rapid heat generation while maintaining uniform temperature distribution [38].

Reaction time optimization through flow chemistry significantly enhances throughput and reduces capital requirements [26]. Flow systems enable residence times of minutes rather than hours, dramatically improving process efficiency [26]. The short contact times also minimize side reactions and improve product selectivity [26].

Catalyst selection and recovery systems play crucial roles in industrial optimization [35] [39]. Heterogeneous catalysts, particularly zeolite-based systems, offer advantages in terms of separation, regeneration, and environmental impact [39]. Catalyst lifetime and deactivation mechanisms require careful consideration to maintain consistent performance [35].

Solvent selection significantly impacts both economic and environmental aspects of industrial production [24] [37]. Water-based systems eliminate organic solvent disposal costs and reduce environmental burden [24] [23]. However, product isolation and purification may require additional processing steps [24].

Waste minimization strategies include atom-economical reactions, solvent recycling, and by-product utilization [37] [38]. Modern processes aim to eliminate or significantly reduce waste generation through improved stoichiometry and reaction selectivity [37].

Process safety considerations encompass reaction hazards, material handling, and emergency response protocols [35] [38]. Continuous processing generally offers improved safety compared to batch operations due to smaller reaction volumes and better containment [26] [37].

Quality control systems ensure consistent product specifications through real-time monitoring and automated control systems [38]. Process analytical technology enables immediate feedback and adjustment, maintaining product quality while minimizing off-specification material [38].

Scale-up considerations include equipment design, material selection, and process intensification [35] [36]. Heat and mass transfer limitations become increasingly important at industrial scales, requiring careful reactor design and operation [38] [36].

Economic optimization involves raw material costs, energy consumption, labor requirements, and capital investment [36]. Life cycle analysis helps identify optimization opportunities and quantify environmental benefits [40]. Market demand fluctuations and regulatory requirements also influence production strategies [36].

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Dates

Last modified: 04-15-2024

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